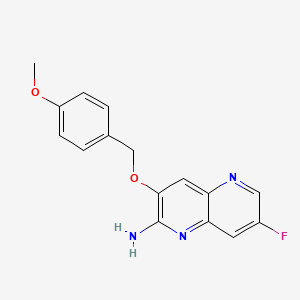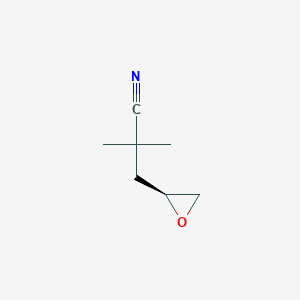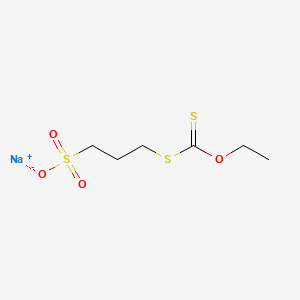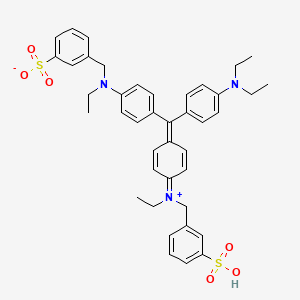
(S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a benzyl group, and a hydroxyl group attached to a propanoic acid backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-phenylalanine.
Formation of Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to ensure efficient hydroxylation.
Purification: Employing crystallization or chromatography techniques to purify the compound.
Formation of Hydrochloride Salt: Reacting the purified compound with hydrochloric acid in large reactors to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
科学的研究の応用
(S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism and protein synthesis.
類似化合物との比較
Similar Compounds
(S)-Phenylalanine: A precursor in the synthesis of (S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride.
(S)-Tyrosine: Another chiral amino acid with a hydroxyl group, but with different functional properties.
(S)-3-Hydroxy-3-phenylpropanoic acid: Similar structure but lacks the amino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC名 |
(2S)-2-amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2,(H,13,14);1H/t10-;/m0./s1 |
InChIキー |
FEVNONCRGRFBCL-PPHPATTJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@](CO)(C(=O)O)N.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B12959682.png)





![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)
